Comparative Antileishmanial Potency Against Leishmania amazonensis: LFQM-138 (Target Compound) vs. LFQM-144 (Most Active Ester Analog)
In a head-to-head in vitro assay against the promastigote form of Leishmania amazonensis, the 3,4-benzodioxole ester LFQM-138 exhibited moderate leishmanicidal activity with an IC50 of 78.34 µM, which was significantly lower than the most active ester analog in the same series, LFQM-144, which demonstrated an IC50 of 41.06 µM [1]. This 1.9-fold difference in potency is directly attributable to a single change in the aryl-acyl substituent, as reported by Fernandes et al. (2015) [1]. The standard drug amphotericin B served as the positive control, with an IC50 of 5.08 µM [1].
| Evidence Dimension | In vitro leishmanicidal activity (IC50) against L. amazonensis promastigotes |
|---|---|
| Target Compound Data | IC50 = 78.34 µM (LFQM-138) |
| Comparator Or Baseline | LFQM-144 (IC50 = 41.06 µM) and Amphotericin B (IC50 = 5.08 µM) |
| Quantified Difference | LFQM-138 is 1.9-fold less potent than the ester analog LFQM-144 and 15.4-fold less potent than Amphotericin B. |
| Conditions | In vitro assay against promastigote forms of Leishmania amazonensis, as per Fernandes et al. (2015) [1]. |
Why This Matters
This data allows scientists to quantify the penalty of choosing the 3,4-benzodioxole ester over a more optimized ester analog, directly informing decisions in hit-to-lead optimization campaigns.
- [1] Fernandes, Í. A., de Almeida, L., Ferreira, P. E., Marques, M. J., Rocha, R. P., Coelho, L. F. L., Carvalho, D. T., & Viegas, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346–3349. View Source
